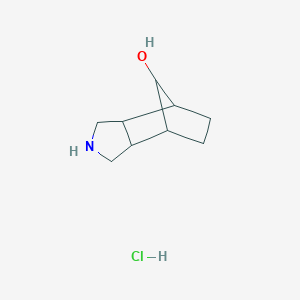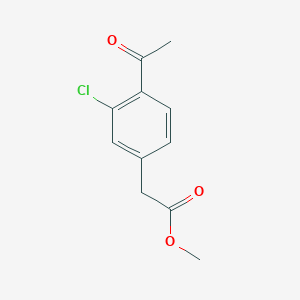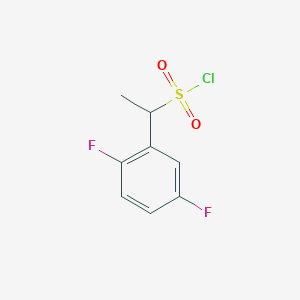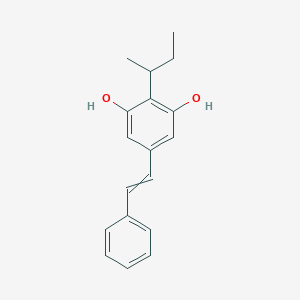![molecular formula C40H20Cl2CuI2N2O6 B13653337 Copper(2+) bis(1-chloro-3-{[(5-iodoquinolin-8-yl)oxy]carbonyl}naphthalen-2-olate) CAS No. 63717-32-8](/img/structure/B13653337.png)
Copper(2+) bis(1-chloro-3-{[(5-iodoquinolin-8-yl)oxy]carbonyl}naphthalen-2-olate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper(2+) bis(1-chloro-3-{[(5-iodoquinolin-8-yl)oxy]carbonyl}naphthalen-2-olate) is a complex compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes copper ions coordinated with naphthalen-2-olate ligands that are further substituted with chloro and iodoquinolinyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications .
准备方法
The synthesis of Copper(2+) bis(1-chloro-3-{[(5-iodoquinolin-8-yl)oxy]carbonyl}naphthalen-2-olate) typically involves the reaction of copper salts with the appropriate ligands under controlled conditions. The synthetic route may include the following steps:
Ligand Preparation: Synthesis of 1-chloro-3-{[(5-iodoquinolin-8-yl)oxy]carbonyl}naphthalen-2-olate ligands through a series of organic reactions involving halogenation, esterification, and coupling reactions.
Complex Formation: Reaction of the prepared ligands with copper(II) salts (e.g., copper sulfate or copper chloride) in a suitable solvent, such as ethanol or acetonitrile, under reflux conditions.
Purification: Isolation and purification of the resulting complex through recrystallization or chromatography techniques
化学反应分析
Copper(2+) bis(1-chloro-3-{[(5-iodoquinolin-8-yl)oxy]carbonyl}naphthalen-2-olate) undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The copper center can participate in redox reactions, where it can be reduced to copper(I) or oxidized to copper(III) under specific conditions.
Substitution Reactions: The chloro and iodo groups on the ligands can undergo nucleophilic substitution reactions with suitable nucleophiles, leading to the formation of new derivatives.
Coordination Reactions: The compound can form coordination complexes with other metal ions or ligands, altering its chemical properties and reactivity
科学研究应用
Copper(2+) bis(1-chloro-3-{[(5-iodoquinolin-8-yl)oxy]carbonyl}naphthalen-2-olate) has diverse applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis reactions, facilitating various transformations such as cross-coupling and oxidation reactions.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological molecules and disrupt cellular processes.
Medicine: Explored for its therapeutic properties, including its role in drug delivery systems and as a diagnostic agent in imaging techniques.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials, due to its unique electronic and optical properties
作用机制
The mechanism of action of Copper(2+) bis(1-chloro-3-{[(5-iodoquinolin-8-yl)oxy]carbonyl}naphthalen-2-olate) involves its interaction with molecular targets, such as enzymes and DNA. The compound can bind to these targets through coordination bonds, leading to the inhibition of enzymatic activity or the induction of DNA damage. The presence of copper ions also facilitates the generation of reactive oxygen species (ROS), which can further enhance its biological activity by inducing oxidative stress in cells .
相似化合物的比较
Copper(2+) bis(1-chloro-3-{[(5-iodoquinolin-8-yl)oxy]carbonyl}naphthalen-2-olate) can be compared with other copper complexes, such as:
Copper(II) sulfate: A common copper salt used in various applications, but lacks the specific functional groups present in the compound of interest.
Copper(II) acetate: Another widely used copper complex with different ligands, leading to distinct chemical properties and reactivity.
Copper(II) chloride: Similar in terms of the copper center but differs in ligand structure, affecting its overall behavior and applications
属性
CAS 编号 |
63717-32-8 |
|---|---|
分子式 |
C40H20Cl2CuI2N2O6 |
分子量 |
1012.9 g/mol |
IUPAC 名称 |
copper;1-chloro-3-(5-iodoquinolin-8-yl)oxycarbonylnaphthalen-2-olate |
InChI |
InChI=1S/2C20H11ClINO3.Cu/c2*21-17-12-5-2-1-4-11(12)10-14(19(17)24)20(25)26-16-8-7-15(22)13-6-3-9-23-18(13)16;/h2*1-10,24H;/q;;+2/p-2 |
InChI 键 |
INUUWRUIWPNJRZ-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C(=C2Cl)[O-])C(=O)OC3=C4C(=C(C=C3)I)C=CC=N4.C1=CC=C2C(=C1)C=C(C(=C2Cl)[O-])C(=O)OC3=C4C(=C(C=C3)I)C=CC=N4.[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13653262.png)
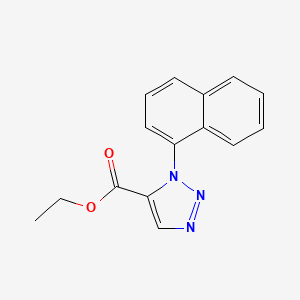
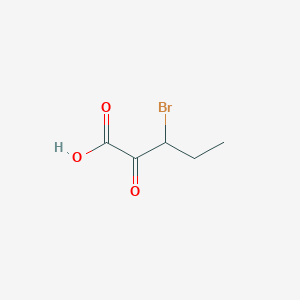
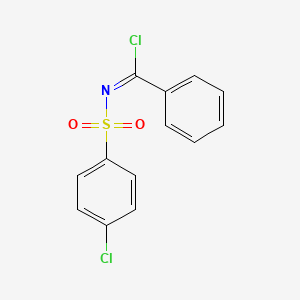
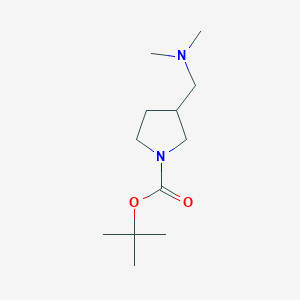
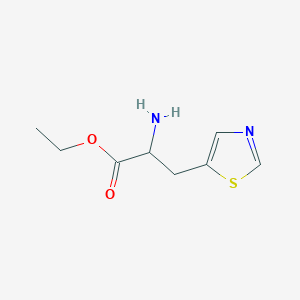

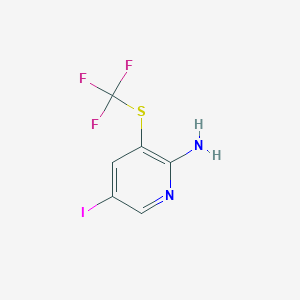
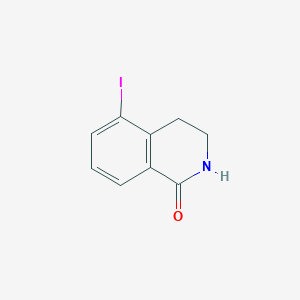
![3-(1,3-Dimethylpyrazol-4-yl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B13653336.png)
